molecular formula C8H6INO3 B14840516 1-(3-Iodo-5-nitrophenyl)ethanone

1-(3-Iodo-5-nitrophenyl)ethanone

Cat. No.: B14840516
M. Wt: 291.04 g/mol
InChI Key: JQSIFVXVTAAPBX-UHFFFAOYSA-N
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Description

1-(3-Iodo-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6INO3 It is characterized by the presence of an iodo group and a nitro group attached to a phenyl ring, along with an ethanone group

Preparation Methods

The synthesis of 1-(3-Iodo-5-nitrophenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 3-nitroacetophenone using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Iodo-5-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Iodo-5-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Iodo-5-nitrophenyl)ethanone depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the iodo and nitro groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

1-(3-Iodo-5-nitrophenyl)ethanone can be compared with other similar compounds, such as:

    1-(3-Nitrophenyl)ethanone: Lacks the iodo group, which may result in different reactivity and biological activity.

    1-(3-Iodo-4-nitrophenyl)ethanone: The position of the nitro group is different, which can affect the compound’s chemical properties and applications.

    1-(3-Bromo-5-nitrophenyl)ethanone: The bromo group is less reactive than the iodo group, leading to variations in chemical behavior.

Properties

Molecular Formula

C8H6INO3

Molecular Weight

291.04 g/mol

IUPAC Name

1-(3-iodo-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H6INO3/c1-5(11)6-2-7(9)4-8(3-6)10(12)13/h2-4H,1H3

InChI Key

JQSIFVXVTAAPBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-]

Origin of Product

United States

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